molecular formula C11H10F2O4 B1630286 3-(2,4-Difluorophenyl)pentanedioic acid CAS No. 959246-68-5

3-(2,4-Difluorophenyl)pentanedioic acid

Cat. No.: B1630286
CAS No.: 959246-68-5
M. Wt: 244.19 g/mol
InChI Key: QGQUIQKNIOALOU-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)pentanedioic acid is a fluorinated organic compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . Its structure features a pentanedioic acid (glutaric acid) backbone substituted at the 3-position with a 2,4-difluorophenyl ring, making it a valuable bifunctional synthetic intermediate in medicinal chemistry . This compound serves as a key building block in pharmaceutical research, particularly in the synthesis of complex molecules with biological activity. The pentanedioic acid moiety is a known pharmacophore in active pharmaceutical ingredients. For instance, the anticancer drug Raltitrexed incorporates a pentanedioic acid segment, which is integral to its mechanism as a thymidylate synthase inhibitor . The 2,4-difluorophenyl group is a common structural feature in various bioactive molecules and pharmaceutical agents, chosen for its ability to influence the compound's electronic properties, metabolic stability, and membrane permeability . Researchers value this chemical for the synthetic handles provided by its two carboxylic acid functional groups, which allow for parallel derivatization and conjugation. It is especially useful in the design and development of potential enzyme inhibitors, where its structure can mimic natural substrates. The presence of fluorine atoms offers additional opportunities for studying molecular interactions and optimizing drug-like properties in lead compounds . According to safety information, this product has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is provided for research purposes such as chemical synthesis, biological screening, and analytical method development. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic, therapeutic, or human use. Storage Recommendations: To maintain stability and purity, the product should be sealed in a dry environment and stored at 2-8°C .

Properties

IUPAC Name

3-(2,4-difluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUIQKNIOALOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650706
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-68-5
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 2,4 Difluorophenyl Pentanedioic Acid and Its Structural Analogs

Established Reaction Pathways for 3-Phenylpentanedioic Acid Scaffolds

The creation of 3-arylpentanedioic acid frameworks, the parent structure of the target compound, typically employs a sequential reaction strategy that efficiently builds the carbon skeleton.

Knoevenagel Condensation and Michael Addition Sequences

A robust and versatile method for the synthesis of 3-substituted glutaric acids involves a one-pot reaction starting from an aromatic or aliphatic aldehyde. scispace.com This process begins with a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this context, an aldehyde reacts with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine. scispace.com This forms a stable alkylidene or arylidene malonate intermediate.

Following the initial condensation, a second equivalent of the malonate anion performs a conjugate Michael addition to the electron-deficient β-carbon of the newly formed intermediate. scispace.comresearchgate.net This tandem Knoevenagel condensation-Michael addition sequence is a powerful tool for carbon-carbon bond formation, leading to a tetra-ester or di-nitrile intermediate, which contains the complete carbon backbone of the desired 3-substituted pentanedioic acid. scispace.comnih.gov The reaction can often be performed under solvent-free conditions, particularly for aromatic aldehydes. scispace.com

Hydrolytic Procedures for Ester Precursors

The final step in generating the dicarboxylic acid is the hydrolysis of the ester or nitrile groups from the intermediate, followed by decarboxylation. Acid-catalyzed hydrolysis using a strong mineral acid like hydrochloric acid (HCl) is a common and effective method. scispace.com This step can be conveniently performed in the same reaction vessel following the condensation and addition, making the entire process a one-pot synthesis. The intermediate is typically heated under reflux with concentrated acid, which serves to hydrolyze the four ester groups and subsequently induce decarboxylation of the resulting unstable geminal dicarboxylic acids at the 2- and 4-positions to yield the final 3-substituted glutaric acid. scispace.com

However, the hydrolysis of sterically hindered or electronically complex esters, such as those containing multiple fluorine substituents, can be challenging. beilstein-journals.orgnih.govnih.gov In cases where standard hydrolysis with HCl or sodium hydroxide (B78521) proves ineffective, harsher conditions may be necessary. For instance, refluxing the ester in a mixture of hydrobromic acid (HBr) and acetic acid can facilitate the cleavage of recalcitrant ester bonds to yield the desired carboxylic acid. beilstein-journals.orgnih.gov

Specific Synthetic Routes for 3-(2,4-Difluorophenyl)pentanedioic Acid

The synthesis of the title compound applies the general principles described above, using a specific fluorinated precursor and optimizing conditions to maximize product yield.

Optimization of Reaction Conditions and Yield

The specific synthesis of this compound begins with the reaction of 2,4-difluorobenzaldehyde (B74705) and diethyl malonate. The Knoevenagel-Michael sequence is initiated, typically with a catalyst like piperidine, and can be run in a solvent or under solvent-free conditions. scispace.com The subsequent hydrolysis and decarboxylation are then carried out with a strong acid.

Aldehyde Precursor (Ar-CHO)Reaction ConditionsIntermediateHydrolysis/Decarboxylation ConditionsFinal Product (3-Aryl-glutaric acid)Overall Yield (%)
BenzaldehydeSolvent-free, piperidine, 70°CTetraethyl 2,2'-(phenylmethylene)dimalonate6M HCl, Reflux3-Phenylglutaric acid73%
4-ChlorobenzaldehydeSolvent-free, piperidine, 70°CTetraethyl 2,2'-((4-chlorophenyl)methylene)dimalonate6M HCl, Reflux3-(4-Chlorophenyl)glutaric acid65%
4-NitrobenzaldehydeSolvent-free, piperidine, 70°CTetraethyl 2,2'-((4-nitrophenyl)methylene)dimalonate6M HCl, Reflux3-(4-Nitrophenyl)glutaric acid50%
IsobutyraldehydePyridine, piperidine, 70°CTetraethyl 2,2'-(2-methylpropylidene)dimalonate6M HCl, Reflux3-Isopropylglutaric acid60%

Table based on data from an efficient synthesis study of 3-substituted glutaric acids. scispace.com

Synthesis of Key Fluorinated Precursors

The primary starting material for this synthesis is 2,4-difluorobenzaldehyde. This intermediate can be synthesized through several established routes. One common method involves the halogen exchange fluorination of 2,4-dichlorobenzaldehyde (B42875) using a fluorinating agent like potassium fluoride. Another pathway starts with 1,3-difluorobenzene, which undergoes formylation using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Enantioselective Synthesis and Stereochemical Control of this compound

Producing an enantiomerically pure form of this compound requires introducing stereocontrol into the synthetic sequence. Since the chiral center is created during the Michael addition, this step is the logical point for intervention.

Asymmetric organocatalysis offers a powerful strategy for this purpose. Chiral catalysts, such as primary-secondary diamines derived from bispidine or pyrrolidine, have been successfully used to catalyze the enantioselective Michael addition of ketones and malonates to alkylidene malonates. nih.govacs.orgresearchgate.netntnu.edu.tw These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor, thereby producing the product with high diastereoselectivity and enantioselectivity (high dr and ee). acs.org

Michael AcceptorNucleophileCatalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
Dimethyl 2-benzylidenemalonateCyclopentanoneChiral Diamine/AgOAc>99:1>9999
Dimethyl 2-(4-nitrobenzylidene)malonateCyclopentanoneChiral Diamine/AgOAc>99:1>9999
Dimethyl 2-(4-chlorobenzylidene)malonateCyclopentanoneChiral Diamine/AgOAc98:29995
Dimethyl 2-(4-methylbenzylidene)malonateCyclopentanoneChiral Diamine/AgOAc96:49880

Table based on data from a study on asymmetric Michael additions using enamine-metal Lewis acid bifunctional catalysis. acs.org

An alternative, chemoenzymatic approach involves the desymmetrization of a prochiral precursor. For example, a 3-substituted glutaric acid diamide (B1670390) can be subjected to stereoselective hydrolysis using a microbial amidase. Organisms such as Comamonas sp. have been shown to selectively hydrolyze one of the two amide groups to produce an (R)-3-substituted glutaric acid monoamide with very high optical purity, which can subsequently be hydrolyzed to the enantiomerically pure diacid. researchgate.netnih.gov

Navigating the Chemical Landscape of this compound: A Focus on Transformative Chemistry

The dicarboxylic acid this compound, a molecule of interest in medicinal chemistry and materials science, presents a versatile scaffold for a variety of chemical transformations. Its structure, featuring two carboxylic acid groups and an activated difluorophenyl ring, allows for a range of derivatization strategies aimed at modulating its physicochemical properties and biological activity. This article explores the key chemical transformations of this compound, focusing on reactions at the carboxylic acid moieties, modifications of the aromatic ring, and its incorporation into more complex molecular architectures such as bioconjugates, prodrugs, and macrocyclic systems.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 2,4 Difluorophenyl Pentanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(2,4-difluorophenyl)pentanedioic acid, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques provides an unambiguous assignment of its complex structure.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments in a molecule. In the structure of this compound, several key proton signals are expected. The protons of the methylene (B1212753) groups (CH₂) adjacent to the carboxylic acid functionalities would appear as multiplets due to coupling with the methine proton (CH). The methine proton, being adjacent to both methylene groups and the aromatic ring, would also present as a multiplet.

The aromatic region of the spectrum is characteristic of a 2,4-disubstituted phenyl ring. It would display a complex pattern of multiplets due to the coupling of the aromatic protons with each other and with the fluorine atoms. The carboxylic acid protons (COOH) typically appear as a broad singlet at a downfield chemical shift, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O).

For a representative derivative, diethyl 3-(2,4-difluorophenyl)pentanedioate, the ¹H NMR spectrum would additionally show a quartet and a triplet corresponding to the ethyl ester groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
COOH 10.0 - 13.0 Broad Singlet
Aromatic-H 6.8 - 7.5 Multiplet
CH (methine) 3.5 - 4.0 Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbons, the carbons of the aromatic ring, the methine carbon, and the methylene carbons.

The carboxylic acid carbons (C=O) are typically found in the downfield region of the spectrum (170-185 ppm). The aromatic carbons exhibit signals in the range of 110-165 ppm, with the carbons directly bonded to fluorine showing characteristic splitting patterns due to carbon-fluorine coupling. The methine carbon and methylene carbons would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 170 - 185
Aromatic C-F 155 - 165 (doublet)
Aromatic C 110 - 140
CH (methine) 40 - 50

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically used for the analysis of fluorine-containing compounds. scispace.com Given the presence of two fluorine atoms on the phenyl ring of this compound, ¹⁹F NMR provides crucial structural information. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. wikipedia.org

In a 2,4-difluorophenyl group, two distinct signals are expected, one for each fluorine atom. These signals would appear as multiplets due to coupling with each other (ortho-coupling) and with the neighboring aromatic protons. The typical chemical shift range for aromatic fluorine atoms is between -100 and -170 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu

To definitively assign the complex ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton and the methylene protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbons and the substituted aromatic carbons, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.

The collective data from these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing information about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀F₂O₄. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error providing strong evidence for the proposed formula.

The fragmentation pattern observed in the mass spectrum would also support the proposed structure. Common fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds in the pentanedioic acid chain.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Diethyl 3-(2,4-difluorophenyl)pentanedioate
Carbon dioxide
Deuterium oxide

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like carboxylic acids, allowing for the determination of molecular weight and aiding in structural elucidation by analyzing fragmentation patterns. nih.govsemanticscholar.org For this compound, analysis is typically performed in negative ion mode, which readily facilitates the deprotonation of the acidic carboxylic acid groups.

In negative ion ESI-MS, the primary ion observed for this compound would be the singly charged deprotonated molecule, [M-H]⁻. Given the presence of two carboxylic acid groups, a doubly charged ion, [M-2H]²⁻, might also be observed, although this is generally less abundant for dicarboxylic acids in typical ESI conditions.

Furthermore, dicarboxylic acids are known to form adduct ions with anions present in the solvent or mobile phase. nih.gov For instance, in the presence of chloride ions, a characteristic chloride adduct, [M+Cl]⁻, can be formed. nih.gov This behavior can be useful for confirming the molecular weight, as the isotopic pattern of chlorine provides a distinctive signature.

In some analytical contexts, particularly for enhancing detection sensitivity in complex biological matrices, dicarboxylic acids are derivatized. longdom.orgresearchgate.net Chemical derivatization can reverse the polarity to allow for analysis in positive ion mode, improve chromatographic separation, and enhance ionization efficiency. longdom.org

The expected major ions for this compound (Molecular Formula: C₁₁H₁₀F₂O₄, Molecular Weight: 256.19 g/mol ) in ESI-MS are summarized below.

Ion SpeciesFormulaCalculated m/zIonization ModeNotes
[M-H]⁻ [C₁₁H₉F₂O₄]⁻255.05NegativeThe most prominent ion, resulting from the loss of a single proton from one of the carboxylic acid groups.
[M+Cl]⁻ [C₁₁H₁₀F₂O₄Cl]⁻291.02NegativeAdduct ion formed in the presence of a chlorine source (e.g., from chlorinated solvents or salts). nih.gov
[M-2H]²⁻ [C₁₁H₈F₂O₄]²⁻127.02NegativeDoubly deprotonated ion; may be observed under specific pH and solvent conditions.
[M+H]⁺ [C₁₁H₁₁F₂O₄]⁺257.06PositiveProtonated molecule; generally observed with lower intensity for acids unless derivatized. uvic.ca

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. surfacesciencewestern.commdpi.com For this compound, the spectra are dominated by vibrations associated with the carboxylic acid groups and the difluorinated benzene (B151609) ring.

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the vibrational frequencies of the functional groups involved. jove.com

Key Vibrational Modes for this compound:

O-H Stretch: The most characteristic feature in the FT-IR spectrum of a carboxylic acid is the extremely broad and strong absorption band for the O-H stretching vibration of the hydrogen-bonded dimer, typically appearing in the 2500–3300 cm⁻¹ region. libretexts.org This broadness is a hallmark of strong hydrogen bonding. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanedioic chain are observed just below 3000 cm⁻¹. These peaks are often superimposed on the broad O-H band in the IR spectrum. mdpi.com

C=O Stretch: The carbonyl (C=O) stretching vibration is another prominent feature. For a hydrogen-bonded dimer, this band is observed in the FT-IR spectrum at approximately 1700–1725 cm⁻¹. jove.com This is a lower frequency compared to a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding. This band is typically very strong in the IR spectrum and of medium intensity in the Raman spectrum. surfacesciencewestern.com

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the 2,4-difluorophenyl ring typically give rise to a series of bands in the 1450–1620 cm⁻¹ region. mdpi.com

C-O Stretch and O-H Bend: Vibrations involving C-O stretching and in-plane O-H bending are coupled and produce strong bands in the FT-IR spectrum between 1210 and 1330 cm⁻¹ and near 1400-1440 cm⁻¹.

C-F Stretches: The C-F stretching vibrations of the difluorophenyl group give rise to strong absorptions in the FT-IR spectrum, typically in the 1100–1300 cm⁻¹ range. scilit.com

O-H Out-of-Plane Bend: A broad band centered around 920 cm⁻¹ in the IR spectrum is characteristic of the out-of-plane O-H bend of the carboxylic acid dimer.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
O-H (dimer) Stretching2500–3300Very Strong, Very BroadWeak
C-H (aromatic) Stretching3000–3100Medium-WeakMedium-Strong
C-H (aliphatic) Stretching2850–2970Medium-WeakMedium-Strong
C=O (dimer) Stretching1700–1725Very StrongMedium
C=C (aromatic) Ring Stretching1450–1620Medium-StrongStrong
C-O / O-H C-O Stretch / O-H Bend1210–1440StrongWeak-Medium
C-F Stretching1100–1300StrongWeak
O-H (dimer) Out-of-Plane Bend~920Medium, BroadVery Weak

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by its two chromophoric components: the carbonyl groups of the pentanedioic acid chain and the 2,4-difluorophenyl ring. copernicus.orgresearchgate.net

n→π* Transition: Carboxylic acids exhibit a weak absorption band corresponding to the n→π* electronic transition of the carbonyl group. jove.com This transition involves the promotion of a non-bonding electron (n) from an oxygen atom to an anti-bonding π* orbital. For simple, unconjugated carboxylic acids, this absorption is typically found at a low wavelength, around 200–215 nm, making it fall on the edge of the accessible UV range for many standard spectrophotometers. jove.comlibretexts.org

π→π* Transitions: The 2,4-difluorophenyl group is a much stronger chromophore and is responsible for the more intense absorptions in the spectrum. Aromatic rings undergo π→π* transitions. For benzene derivatives, two main absorption bands are often observed: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of substituents (the difluoro and pentanedioic acid groups) will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands. Fluorine substitution generally causes only minor shifts compared to hydrogen.

The solvent used for analysis can influence the spectrum, particularly the n→π* transition, which typically shows a hypsochromic (blue) shift with increasing solvent polarity.

ChromophoreElectronic TransitionApproximate λmax (nm)Expected Molar Absorptivity (ε)
Carbonyl Group (-COOH) n→π200–215Weak (<100 M⁻¹cm⁻¹) jove.com
2,4-Difluorophenyl Ring π→π (E2-band)200–230Moderate-Strong
2,4-Difluorophenyl Ring π→π* (B-band)~260–280Weak-Moderate

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, revealing the precise molecular conformation and the network of intermolecular interactions that govern the crystal packing. cam.ac.uk For this compound, the crystal structure is dictated by a hierarchy of noncovalent interactions, with strong hydrogen bonds being the most dominant.

Supramolecular Interactions: The assembly of molecules in the crystal lattice is driven by several key interactions:

Carboxylic Acid Dimer Synthon: The most powerful and predictable interaction is the hydrogen bonding between two carboxylic acid groups from adjacent molecules. nih.gov This typically forms a robust, centrosymmetric R²₂(8) ring motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This interaction is a fundamental synthon in the crystal engineering of carboxylic acids and is expected to be the primary driver of the supramolecular assembly.

C-H···O Interactions: Weaker hydrogen bonds involving carbon as a donor and a carbonyl or hydroxyl oxygen as an acceptor (C-H···O) are also expected. These interactions, involving both aromatic and aliphatic C-H groups, will play a secondary role in stabilizing the crystal packing. nih.gov

Interactions Involving Fluorine: The presence of two fluorine atoms introduces the possibility of several types of weak interactions. acs.org While fluorine is a poor hydrogen-bond acceptor, weak C-H···F interactions are often observed in the crystal structures of fluorinated compounds. bg.ac.rsnih.gov Other potential interactions include F···F contacts and C-F···π interactions, where the electrophilic region of one fluorinated ring interacts with the electron-rich π-system of an adjacent ring. These interactions, though weak, can be collectively significant in directing the final three-dimensional architecture. bg.ac.rsacs.org

Interaction TypeDonor (D)Acceptor (A)Typical Distance / GeometryRole in Crystal Structure
Strong Hydrogen Bond O-HO=CD···A ≈ 2.5–2.8 ÅForms primary R²₂(8) dimer synthons, defining the core structural motif. nih.gov
Weak Hydrogen Bond C-HO=CD···A ≈ 3.0–3.8 ÅConnects the primary dimer motifs into a 3D network.
Weak Hydrogen Bond C-HF-CD···A ≈ 3.0–3.6 ÅProvides additional stabilization and influences the orientation of molecules. acs.org
π-π Stacking Phenyl RingPhenyl RingCentroid-centroid ≈ 3.5–4.0 ÅPossible between parallel-displaced phenyl rings, contributing to packing efficiency. mdpi.com

Advanced Computational and Theoretical Investigations of 3 2,4 Difluorophenyl Pentanedioic Acid

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a important method in computational chemistry for the analysis of fluorinated organic compounds. mdpi.com It provides an optimal balance of precision and computational feasibility, rendering it suitable for examining the complex electronic influences of fluorine atoms.

The three-dimensional configuration of atoms and the rotational flexibility around single bonds are crucial to the characteristics of 3-(2,4-Difluorophenyl)pentanedioic acid. Theoretical computations, specifically employing DFT methods such as B3LYP with a 6-311++G(d,p) basis set, are utilized to ascertain the most stable conformation by optimizing the molecule's geometry to its lowest energy state. mdpi.com

Table 1: Representative Optimized Geometrical Parameters of this compound Note: The following values are illustrative and would be derived from specific DFT calculations, such as those at the B3LYP/6-311++G(d,p) level.

Parameter Bond/Angle Typical Calculated Value
Bond Lengths C-C (aliphatic)~1.54 Å
C-C (aromatic)~1.39 Å
C-F~1.35 Å researchgate.net
C=O~1.21 Å
C-O~1.36 Å
O-H~0.97 Å
Bond Angles C-C-C (chain)~112°
O=C-O~123°
Dihedral Angles C(aromatic)-C(aromatic)-C(aliphatic)-C(aliphatic)Varies with conformer

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for comprehending a molecule's chemical reactivity and electronic characteristics. ajchem-a.com The energy of the HOMO relates to the molecule's electron-donating capability, while the LUMO's energy indicates its electron-accepting ability. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. ajchem-a.comschrodinger.com

For molecules containing a difluorophenyl group, DFT calculations typically show that the HOMO is largely localized on the phenyl ring, which serves as the primary electron-donating region. In contrast, the LUMO is often spread across the more electronegative parts of the molecule. In this compound, the carboxylic acid groups would be the likely sites for the LUMO. A wider HOMO-LUMO gap is indicative of greater molecular stability. mdpi.com

Table 2: Illustrative Calculated Frontier Orbital Energies and Related Parameters Note: These values are representative for similar fluorinated compounds and would be specifically calculated for the title compound.

Parameter Illustrative Value (eV) Implication
EHOMO ~ -6.5 to -7.5 ajchem-a.comElectron-donating potential
ELUMO ~ -1.0 to -2.1 ajchem-a.comresearchgate.netElectron-accepting potential
Energy Gap (ΔE) ~ 4.5 to 6.3Chemical stability and reactivity

Quantum chemical calculations are highly effective for predicting spectroscopic data, which can be compared with experimental findings for structural confirmation. nih.gov

Vibrational Wavenumbers: Theoretical vibrational spectra, calculated using DFT, aid in the assignment of experimental IR and Raman bands. science.gov These calculations can predict the frequencies of key vibrational modes, such as the O-H stretching of the carboxylic acid groups, the C=O stretching, and the C-F stretching modes. science.gov To improve the accuracy of these predictions, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical predictions are crucial for assigning signals in experimental spectra. For this compound, calculated shifts for the aromatic and aliphatic protons and carbons can be correlated with experimental data to validate its structure. bris.ac.uk

Table 3: Representative Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) Note: This table illustrates typical correlations found in such studies.

Vibrational Mode Typical Experimental FT-IR Range Typical Calculated (DFT) Range Assignment
O-H stretch3400-35003500-3600Carboxylic acid
C-H stretch (aromatic)3050-31503100-3200Phenyl ring
C-H stretch (aliphatic)2900-30002900-3000Pentanedioic chain
C=O stretch1700-17251720-1760Carboxylic acid
C-F stretch1200-13001220-1320Difluoro substitution

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution in a molecule, which is useful for predicting its reactivity towards electrophiles and nucleophiles. uni-muenchen.dersc.org The MEP surface is color-coded to show different potential values. researchgate.net

In this compound, the MEP analysis would likely show the most negative potential (red regions) around the oxygen atoms of the carboxylic acid groups, identifying them as probable sites for electrophilic attack. ajchem-a.comosti.gov The hydrogen atoms of the carboxylic groups and the phenyl ring would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. osti.gov The fluorine atoms also contribute to the electronegative potential of the aromatic ring. researchgate.net This detailed charge map is vital for understanding intermolecular interactions. uni-muenchen.dersc.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Flexibility

While quantum chemical calculations often model a single molecule in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecular behavior in a more realistic solution environment over time. nih.gov MD simulations can model the interactions between this compound and solvent molecules, such as water, revealing how the solvent affects its conformational flexibility and structure. mdpi.comfrontiersin.org

These simulations can provide insights into:

The stability of different conformers in solution.

The dynamics of intramolecular and intermolecular hydrogen bonding. frontiersin.org

The solvent-accessible surface area.

Such studies are crucial for understanding how the molecule behaves in a biological context, for example, when interacting with a receptor's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structures of compounds with their biological activities. rutgers.edurutgers.edu By establishing a mathematical relationship between molecular descriptors and activity, QSAR can be used to predict the activity of new, untested compounds. nih.govnih.gov

For a compound like this compound, a QSAR study would typically involve:

Calculation of Molecular Descriptors: A variety of descriptors are calculated from the molecule's 3D structure, including steric, electronic, and lipophilic properties. mdpi.com Electronic descriptors can be derived from DFT calculations, such as HOMO/LUMO energies.

Model Development: Using a dataset of analogous compounds with known activities, statistical techniques like Comparative Molecular Field Analysis (CoMFA) or other machine learning methods are employed to create a predictive model. nih.govmdpi.com

Model Validation: The model's predictive capability is rigorously tested to ensure its reliability. nih.gov

Such models can help to identify the structural features of this compound that are most critical for its biological function, thereby guiding the design of more effective analogs. nih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions with Biological Targets

While specific molecular docking studies for this compound are not available in the current literature, computational investigations of structurally similar compounds provide a framework for predicting its potential biological interactions. Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting its preferred binding mode and affinity. This method is crucial in drug discovery for identifying and optimizing potential therapeutic agents.

Derivatives of pentanedioic acid (also known as glutaric acid) have been explored for their potential to interact with various biological targets. For instance, in a study focused on developing anticancer agents, novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives were designed and docked against histone deacetylase (HDAC), a key enzyme in epigenetic regulation. The docking results for the most active compounds, the o-iodoanilide and m-iodoanilide derivatives, revealed strong binding affinities with calculated energy values of -10.37 kcal/mol and -10.22 kcal/mol, respectively. researchgate.net This suggests that the pentanedioic acid scaffold can be effectively accommodated within the active site of enzymes, forming stable interactions.

Similarly, compounds featuring the 2,4-difluorophenyl group have been subjects of docking studies, particularly in the context of antifungal drug development. A series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates were synthesized as analogs of fluconazole (B54011). nih.gov Computational docking experiments indicated that these compounds could inhibit the fungal enzyme CYP51 (lanosterol 14α-demethylase) by forming a coordination bond with the heme iron, alongside interactions with hydrophilic and hydrophobic regions of the active site. nih.gov

For this compound, hypothetical docking studies could target enzymes where either the glutaric acid backbone or the difluorophenyl moiety can establish key interactions. Potential targets could include enzymes involved in amino acid metabolism, given that glutaric acid is a metabolite of lysine (B10760008) and tryptophan, or enzymes like HDACs where the carboxylic acid groups can interact with key residues. The binding affinity, typically reported as binding energy (in kcal/mol) or inhibition constant (Ki), would be predicted using scoring functions within docking software like AutoDock or Glide. Further refinement of binding affinity predictions can be achieved through more computationally intensive methods like Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) solvation, which can provide a more accurate estimation of the binding free energy. nih.govugm.ac.id

The following table presents representative binding affinity data from studies on related compounds to illustrate the range of values that might be expected from such computational predictions.

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
o-Iodoanilide of 2-(4-methylbenzenesulphonamido)pentanedioic acidHistone Deacetylase-10.37
m-Iodoanilide of 2-(4-methylbenzenesulphonamido)pentanedioic acidHistone Deacetylase-10.22
HyperosidePlasmodium falciparum Hexose Transporter 1 (PfHT1)-13.88
SylibinPlasmodium falciparum Hexose Transporter 1 (PfHT1)-12.25

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Non-Linear Optical (NLO) Property Investigations

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl Theoretical investigations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and understanding the NLO response of novel materials. researchgate.net While direct computational studies on the NLO properties of this compound have not been reported, research on related carboxylic acids and glutaric acid derivatives provides insight into the expected findings from such an analysis.

NLO properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser, leading to a non-linear response in the material's polarization. At the molecular level, this is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation (SHG). physchemres.org

Computational studies on carboxylic acid derivatives have successfully used DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to calculate key NLO parameters. researchgate.net These parameters include the dipole moment (μ), which indicates the charge distribution asymmetry, the average polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a significant NLO response. These studies often find an inverse correlation between the HOMO-LUMO energy gap and the magnitude of the first hyperpolarizability; molecules with smaller energy gaps tend to have larger β values due to easier electronic transitions. researchgate.net

A theoretical investigation of this compound would involve geometry optimization followed by the calculation of electronic properties using DFT. The key outputs would be the components of the dipole moment, polarizability tensors, and the first hyperpolarizability tensor. The total (or static) first hyperpolarizability (β₀ or β_total_) is a critical value for comparing the NLO activity of different molecules.

The following table presents theoretical NLO data for related molecules to exemplify the typical values obtained from DFT calculations.

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β₀) (a.u.)
Ferulic acid2.81133.21007
Chenodeoxycholic acid4.88321.4433
Piperazine-1,4-diium bis 2,4,6-trinitrophenolate0.00382.012404.99

This table is for illustrative purposes and shows data for other organic acids calculated using DFT methods to provide a comparative context for potential NLO studies on this compound. researchgate.netphyschemres.org Note: 1 a.u. of hyperpolarizability ≈ 8.639 x 10⁻³³ esu.

Sophisticated Analytical Methodologies for Detection, Separation, and Quantification of 3 2,4 Difluorophenyl Pentanedioic Acid

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture. For a compound like 3-(2,4-Difluorophenyl)pentanedioic acid, both high-performance liquid chromatography and gas chromatography serve as powerful tools for purity determination and analysis of related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like dicarboxylic acids. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from its synthetic precursors and potential impurities. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. The presence of the fluorinated phenyl ring and two carboxylic acid groups in the target molecule dictates its retention behavior. By adjusting the mobile phase composition, typically a gradient mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727), a robust separation can be achieved. cipac.orgamericanlaboratory.com Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the difluorophenyl chromophore exhibits strong absorbance. americanlaboratory.com For purity analysis, the peak area of this compound is compared to the total area of all observed peaks.

A typical HPLC method would be validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD). ekb.eg

Table 1: Representative HPLC Parameters for Analysis of Fluorinated Aromatic Acids

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Pentafluorophenylpropyl (PFPP), 5 µm, 4.6 x 250 mm ekb.egomicsonline.org
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile (Gradient Elution) cipac.org
Flow Rate1.0 mL/min americanlaboratory.com
DetectionUV/DAD at ~270 nm americanlaboratory.com
Injection Volume10 µL cipac.org

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to analytes that are volatile and thermally stable. Carboxylic acids, particularly dicarboxylic acids like this compound, are polar and non-volatile, making them unsuitable for direct GC analysis.

To overcome this limitation, a crucial derivatization step is required prior to analysis. This chemical modification converts the polar carboxylic acid functional groups into less polar, more volatile ester groups (e.g., methyl, ethyl, or pentafluorobenzyl esters). nih.gov The derivatization not only enables volatilization but can also improve chromatographic peak shape and detection sensitivity. nih.gov For instance, derivatization with pentafluorobenzyl bromide allows for highly sensitive detection using an electron capture detector (ECD). nih.gov

Once derivatized, the compound can be separated from other volatile components on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The temperature-programmed elution ensures that components are separated based on their boiling points and interactions with the stationary phase.

Table 2: Typical GC Derivatization and Analysis Conditions

StepParameter/ReagentPurposeReference
DerivatizationBF3/Methanol or Pentafluorobenzyl BromideConverts carboxylic acids to volatile methyl or PFB esters. nih.govjfda-online.com
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmSeparation of derivatized analytes. nih.gov
Carrier GasHeliumInert mobile phase. agriculturejournals.cz
DetectorFlame Ionization Detector (FID) or Electron Capture Detector (ECD)Quantification of separated components. nih.gov

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, provide a significant leap in analytical capability. They offer not only quantification but also structural confirmation, which is invaluable for impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the definitive method for the sensitive and selective analysis of this compound in complex matrices. The technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. rsc.org

After separation on an HPLC column as described previously, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In ESI, the analyte is ionized, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode. The first mass analyzer (MS1) can be set to select this specific ion. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. omicsonline.org This capability is crucial for identifying and quantifying trace-level impurities.

Table 3: Representative LC-MS/MS Parameters

ParameterTypical SettingReference
Ionization ModeElectrospray Ionization (ESI), Negative rsc.org
Precursor Ion [M-H]⁻m/z 243.04Calculated
ModeSelected Reaction Monitoring (SRM) omicsonline.org
Example SRM Transition243.0 → 199.0 (Loss of CO2)Hypothetical

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC separation with MS detection to provide a powerful tool for the identification of volatile and semi-volatile compounds. jfda-online.com As with GC, analysis of this compound by GC-MS requires prior derivatization to increase its volatility. agriculturejournals.cz

Following separation on the GC column, the derivatized analyte enters the ion source of the mass spectrometer, which is typically an electron ionization (EI) source. EI is a high-energy ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" characterized by the mass-to-charge ratio (m/z) and relative abundance of these fragment ions. agriculturejournals.cz This fragmentation pattern can be used for unambiguous compound identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. GC-MS is particularly effective for identifying unknown impurities by providing vital structural information. nih.gov

Table 4: Potential GC-MS Fragments for the Dimethyl Ester Derivative

Fragment IonPotential Structure/OriginReference Principle
Molecular Ion [M]+• (m/z 272)Intact derivatized molecule agriculturejournals.cz
[M-OCH3]+ (m/z 241)Loss of a methoxy (B1213986) group jfda-online.com
[M-COOCH3]+ (m/z 213)Loss of a carbomethoxy group jfda-online.com
Difluorophenyl fragment (e.g., m/z 113)Cleavage at the phenyl-carbon bond nih.gov

Capillary Electrophoresis (CE) and Related Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. jenabioscience.com For a dicarboxylic acid like this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer, typically at a pH where the analyte is charged. nih.gov For this compound, a buffer with a pH greater than its pKa values will ensure it exists as a doubly-charged anion. When a high voltage is applied across the capillary, anions migrate toward the anode, but are swept toward the cathode (and the detector) by the strong electroosmotic flow (EOF). Separation occurs because each ionic species moves at a different velocity, determined by its charge-to-size ratio. jenabioscience.com

CE offers advantages such as very high separation efficiency, short analysis times, and minimal sample and reagent consumption. jfda-online.com Detection is most commonly achieved by on-capillary UV absorbance. While less common than HPLC or GC for routine quality control, CE is an excellent orthogonal technique for method validation and for resolving impurities that may be difficult to separate by chromatography.

Table 5: Representative Capillary Zone Electrophoresis Parameters

ParameterTypical ConditionReference
CapillaryFused Silica, 50 µm i.d., 50 cm total length isfg.org
Background Electrolyte (BGE)20-50 mM Sodium Borate or Phosphate Buffer, pH 8-9 nih.gov
Separation Voltage15-25 kV jenabioscience.com
InjectionHydrodynamic (Pressure) jfda-online.com
DetectionDiode Array Detector (DAD) at ~270 nm nih.gov

Advanced Sample Preparation Techniques for Complex Matrices

The accurate and reliable quantification of this compound in complex biological and environmental matrices is critically dependent on the efficacy of the sample preparation methodology. Complex matrices, such as plasma, blood, and wastewater, contain a multitude of endogenous and exogenous components that can interfere with analysis, suppress or enhance the instrument signal (matrix effects), and lead to inaccurate results. researchgate.net Advanced sample preparation techniques are therefore essential to isolate the target analyte from these interfering substances, concentrate it to a level suitable for detection, and transfer it into a clean solvent compatible with the downstream analytical instrumentation. researchgate.netnumberanalytics.com

For acidic and fluorinated compounds like this compound, the most common and effective advanced techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). numberanalytics.com The selection of a specific technique depends on factors such as the sample volume, the nature of the matrix, the concentration of the analyte, and the desired throughput.

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for purifying and concentrating analytes from complex samples. nih.govnih.gov It operates on the principle of partitioning the analyte between a solid sorbent and the liquid sample matrix. For an acidic compound, the process typically involves pH adjustment to ensure the analyte is in the correct chemical form to interact with the chosen sorbent. libretexts.orgforensicresources.org

A common strategy for extracting an acidic compound like this compound from a biological matrix such as plasma involves the use of a mixed-mode or anion-exchange SPE cartridge. The general steps are as follows:

Sample Pre-treatment: The plasma sample is often diluted and acidified (e.g., with formic acid or orthophosphoric acid) to a pH approximately 2 units below the pKa of the carboxylic acid groups. libretexts.orgbiotage.com This protonates the analyte, making it less polar.

Column Conditioning and Equilibration: The SPE cartridge is conditioned with a solvent like methanol and then equilibrated with an acidic buffer to prepare the sorbent for sample loading. forensicresources.org

Sample Loading: The pre-treated sample is passed through the cartridge, and the analyte is retained on the solid phase through mechanisms such as ion exchange or reversed-phase interactions. nih.gov

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include an acidic aqueous wash to remove polar impurities followed by a non-polar organic solvent to remove lipids and other non-polar interferences. forensicresources.org

Elution: The purified analyte is eluted from the sorbent using a solvent that disrupts the analyte-sorbent interaction. For an acidic compound retained on an anion-exchange sorbent, this is often an organic solvent, like methanol or acetonitrile, containing a small percentage of a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the analyte and release it from the sorbent. nih.gov

The following table provides an example of optimized SPE parameters for the extraction of a difluorophenyl-containing acidic compound from a biological matrix.

Table 1: Illustrative Solid-Phase Extraction Protocol for this compound in Human Plasma

Step Reagent/Condition Purpose
Sample Pre-treatment Dilution with 2% Orthophosphoric Acid To protonate the analyte and precipitate proteins
SPE Sorbent Polymeric Mixed-Mode Strong Anion Exchange To retain the acidic analyte via multiple interaction modes
Conditioning 1. Methanol (3 mL)2. Deionized Water (3 mL) To activate the sorbent functional groups
Equilibration 0.1 M Acetic Acid (3 mL) To prepare the sorbent environment for sample loading
Wash 1 0.1 M Acetic Acid (3 mL) To remove hydrophilic interferences
Wash 2 Methanol (3 mL) To remove moderately polar and lipophilic interferences
Elution 5% Ammonium Hydroxide (B78521) in Acetonitrile (2 x 1.5 mL) To deprotonate and elute the target analyte

| Post-Elution | Evaporation and reconstitution in mobile phase | To concentrate the analyte and ensure solvent compatibility |

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. tyextractor.com For acidic compounds, pH modification is a key step to drive the analyte into the organic phase. tyextractor.comaiche.org

A typical LLE workflow for extracting this compound from an environmental water sample would proceed as follows:

pH Adjustment: The aqueous sample is acidified with a strong acid (e.g., hydrochloric acid) to a low pH (typically ≤ 2). This ensures the carboxylic acid functional groups are fully protonated, reducing the molecule's polarity and water solubility. tyextractor.com

Extraction: An immiscible organic solvent with a high affinity for the protonated analyte, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), is added to the sample. aiche.org The mixture is then vigorously agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Phase Separation: The mixture is allowed to settle, or is centrifuged, to achieve a clear separation of the two liquid layers.

Collection and Concentration: The organic layer containing the analyte is carefully collected. The extraction process may be repeated with fresh solvent to improve recovery. The combined organic extracts are then evaporated to dryness and the residue is reconstituted in a small volume of a suitable solvent for analysis. tyextractor.com

The table below details representative findings for an LLE method developed for acidic compounds in a complex aqueous matrix.

Table 2: Representative Liquid-Liquid Extraction Findings for Acidic Compounds in Wastewater

Parameter Condition/Reagent Rationale
Sample pH 2.0 (Adjusted with HCl) To suppress ionization of the carboxylic acid groups
Extraction Solvent Methyl tert-butyl ether (MTBE) Provides good recovery for moderately polar analytes
Aqueous:Organic Ratio 3:1 (v/v) To achieve a pre-concentration factor
Extraction Method Vortex mixing for 5 minutes To ensure efficient mass transfer between phases
Number of Extractions 2 To maximize analyte recovery from the aqueous phase
Mean Recovery 85-95% Demonstrates efficiency of the extraction

| Relative Standard Deviation | <7% | Indicates good method precision |

Other advanced approaches, such as Supported Liquid Extraction (SLE), which immobilizes the aqueous sample on an inert solid support, and dispersive SPE (dSPE), offer variations that can improve efficiency, reduce solvent consumption, and simplify the workflow compared to traditional methods. biotage.comresearchgate.net The successful application of any of these techniques is paramount for removing matrix interferences and achieving the high-quality data necessary for the sensitive and accurate quantification of this compound. rsc.org

Table 3: List of Compounds

Compound Name
This compound
Acetic acid
Acetonitrile
Ammonium hydroxide
Ethyl acetate
Formic acid
Hydrochloric acid
Methanol
Methyl tert-butyl ether (MTBE)

Emerging Applications and Future Research Trajectories for 3 2,4 Difluorophenyl Pentanedioic Acid in Interdisciplinary Science

Exploration in Biomedical and Pharmaceutical Research

The structural motifs within 3-(2,4-Difluorophenyl)pentanedioic acid suggest its potential utility in several areas of biomedical and pharmaceutical research. The difluorophenyl group is a key component in numerous clinically successful drugs, valued for its ability to enhance metabolic stability and binding affinity.

Potential as Enzyme Inhibitors (e.g., Farnesyltransferase, Dihydrofolate Reductase)

Enzyme inhibition is a cornerstone of modern pharmacology. Dihydrofolate reductase (DHFR) and farnesyltransferase are two enzymes that have been extensively studied as therapeutic targets.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA precursors, making it a vital target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net DHFR inhibitors disrupt the folate metabolic pathway, leading to cell death in rapidly proliferating cells like cancer cells or bacteria. researchgate.netresearchgate.net While numerous heterocyclic compounds have been developed as DHFR inhibitors, there is ongoing research to discover novel, selective agents to overcome resistance. mdpi.comresearchgate.net The development of non-classical, lipophilic antifolates that can passively diffuse into cells represents a promising strategy for creating new anticancer agents. mdpi.com

Farnesyltransferase: This enzyme is responsible for a post-translational modification known as farnesylation, which is crucial for the function of various proteins involved in cell signaling, including the Ras protein family. nih.gov Dysregulation of Ras signaling is a hallmark of many cancers, making farnesyltransferase inhibitors a logical target for anticancer drug development. nih.gov Although early clinical trials of farnesyltransferase inhibitors showed less activity than anticipated, research into this class of agents continues, focusing on refining their development and understanding their precise mechanisms of action. nih.gov

While direct studies on this compound as an inhibitor for these specific enzymes are not yet prominent in the literature, its structural components warrant investigation. The pentanedioic acid moiety is present in some enzyme inhibitors, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), a potent inhibitor of glutamate (B1630785) carboxypeptidase II. researchgate.net This suggests that the dicarboxylic acid chain could potentially interact with the active sites of various enzymes.

Investigation of Anticancer Activity in Select Cell Lines

The 2,4-difluorophenyl group is a constituent of various compounds investigated for their anticancer properties. Research into structurally related molecules provides a strong rationale for evaluating this compound in this context.

A recent study explored a series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their anticancer activity against several human cancer cell lines. nih.govnih.gov The investigation revealed that derivatives containing hydrazone fragments were the most cytotoxic. nih.gov These compounds demonstrated notable activity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.govnih.gov The findings from this research highlight the potential of the 2,4-difluorophenyl scaffold in designing new cytotoxic agents.

Table 1: Anticancer Activity of Select 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound ID Target Cell Line Activity Noted Reference
Hydrazone Derivatives MDA-MB-231 (Triple-Negative Breast Cancer) Identified as the most cytotoxic agents in the series. nih.gov
Hydrazone Derivatives PPC1 (Prostate Carcinoma) Identified as the most cytotoxic agents in the series. nih.gov
Hydrazone Derivatives A375 (Melanoma) Demonstrated greater activity compared to other cell lines. nih.govnih.gov
Compound 9e A375 (Melanoma) Exhibited the most pronounced inhibitory effect on cell migration. nih.gov
Compound 9f PPC1 and A375 Identified as the most cytotoxic compound in both monolayer and 3D culture models. nih.gov

Antifungal Properties in Related Difluorophenyl Compounds

The 2,4-difluorophenyl moiety is a hallmark of many successful azole antifungal drugs, such as fluconazole (B54011). nih.gov These drugs function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.netnih.gov The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to a fungicidal effect. researchgate.net

Numerous studies have synthesized and evaluated new compounds containing the 2,4-difluorophenyl group for antifungal activity. For instance, a series of fluconazole analogs incorporating this group showed that some compounds had comparable or even better antifungal activities than the reference drug against eight human pathogenic fungal species. nih.gov Another study on pyrimidine (B1678525) derivatives found that a compound bearing a 2,4-difluoro group on the phenyl ring was the most active antibacterial agent, showcasing the broad antimicrobial potential of this functional group. researchgate.net The consistent success of this moiety in antifungal drug design suggests that this compound could be a valuable starting point or fragment for developing new antifungal agents.

Table 2: Antifungal Activity of Select Compounds Containing a Difluorophenyl Moiety

Compound Class Key Structural Feature Mechanism of Action Target Organisms Reference
Fluconazole Analogs 2,4-difluorophenyl group Inhibition of Cytochrome P450 14α-demethylase (CYP51) Candida albicans and other human pathogenic fungi nih.gov
Azole Derivatives Azole and 2,4-difluorophenyl groups Inhibition of Lanosterol 14α-demethylase (CYP51) Various fungal species researchgate.net
1,2,4-Triazole Hybrids 2,4-dichlorophenyl analogue Inhibition of CYP51 Candida albicans, Cryptococcus neoformans nih.gov
Substituted Chloroacetamides Chloroacetamide Inhibition of thymidylate synthase and binding to ergosterol Aspergillus flavus scielo.br

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a wide range of human diseases. nih.gov Consequently, there is significant interest in identifying new compounds with anti-inflammatory and antioxidant properties. Phenolic acids and other related compounds are well-known for these activities. mdpi.com

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, such as those measured in DPPH and ABTS assays. mdpi.commdpi.com The anti-inflammatory activity can be assessed by measuring the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com Research on a novel fluorophenyl benzimidazole (B57391) (FPD) demonstrated that it possessed significant anti-inflammatory and antioxidant properties in an animal model of hypertension. nih.gov The FPD treatment restored the levels of pro- and anti-inflammatory cytokines and increased the content of antioxidant enzymes like SOD and catalase. nih.gov Furthermore, natural compounds like hinokitiol (B123401) have been shown to possess both antifungal and anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines. mdpi.com Given that fluorinated phenyl groups are present in molecules with proven anti-inflammatory and antioxidant effects, it is plausible that this compound could exhibit similar protective activities.

Modulation of Apoptosis-Related Gene Expression Pathways

Apoptosis, or programmed cell death, is a fundamental biological process, and its dysregulation is a factor in many diseases, including cancer and neurodegenerative disorders. nih.gov Modulating apoptotic pathways is therefore a key therapeutic strategy. Apoptosis can be triggered through intrinsic pathways, often involving DNA damage or cellular stress, or extrinsic pathways. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the cell death program. mdpi.com

Key gene families involved in regulating apoptosis include the Bcl-2 family, caspases, and the p53 tumor suppressor gene. nih.govresearchgate.net A recent study investigated a novel pan-caspase inhibitor, a pentanoic acid derivative, for its ability to protect human dermal papilla cells from oxidative stress-induced apoptosis. mdpi.com The compound, (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid (THPA), effectively suppressed apoptosis by attenuating the activation of caspases. mdpi.com The structural similarity of THPA, particularly the pentanoic acid core, to this compound suggests that the latter could also interact with and modulate the machinery of apoptosis. Future research could explore its effect on the expression of apoptosis-related genes such as caspases, Bcl-2, and p53 in relevant cell models.

Role in Materials Science and Organic Electronics

The application of fluorinated organic molecules extends beyond medicine into materials science and organic electronics. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly influence the solid-state properties of molecules, such as crystal packing, thermal stability, and electronic characteristics.

While specific research into the material properties of this compound is limited, the characteristics of related molecules offer insights into its potential. For example, the study of N-(2,4-difluorophenyl)-2-fluorobenzamide revealed how fluorination impacts molecular geometry and hydrogen bonding networks in the crystal lattice. mdpi.com Such interactions are crucial for designing materials with specific properties. The pentanedioic acid portion of the molecule offers two carboxylic acid groups, which are excellent hydrogen bond donors and acceptors. This feature could be exploited to create self-assembling systems, metal-organic frameworks (MOFs), or liquid crystals. The presence of the difluorophenyl ring is also of interest in the field of organic light-emitting diodes (OLEDs), where fluorinated materials are sometimes used to tune electronic properties and improve device performance. bldpharm.com The combination of a rigid, electron-withdrawing aromatic ring and a flexible dicarboxylic acid linker makes this compound a candidate for investigation as a building block in the synthesis of novel polymers and functional organic materials.

Environmental and Agro-chemical Research Contexts

The presence of fluorine atoms in organic molecules can dramatically alter their physicochemical properties, a feature extensively leveraged in the agrochemical industry. nih.gov The inclusion of fluorine, particularly as a trifluoromethyl group or a fluorinated phenyl ring, can enhance a compound's lipophilicity, which is a critical factor for its uptake and translocation across the waxy, lipophilic surfaces of insects or plants. nih.gov This increased lipophilicity can also make herbicides more resistant to being washed away by rain. nih.gov The 2,4-difluorophenyl moiety within this compound suggests a potential for investigation within agrochemical contexts, where such substitutions are known to contribute to biological efficacy. nih.gov

From an environmental perspective, the study of fluorinated organic acids is of significant interest due to the persistence and bioaccumulation of certain per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov While this compound is structurally distinct from long-chain PFAS like PFOA and PFOS, the carbon-fluorine bond is the strongest single bond in organic chemistry, raising questions about its environmental fate and potential for persistence. nih.govitrcweb.org Research into the environmental behavior of other fluorinated acids, such as perfluoropentanoic acid (PFPeA), has highlighted the need for robust analytical methods to monitor their presence in various environmental and biological samples. nih.gov Therefore, understanding the potential environmental pathways, persistence, and biodegradability of this compound is a crucial area of research to ensure its environmental compatibility should it be considered for larger-scale applications. The widespread use of pesticides has led to environmental concerns, making the study of the degradation of any new potential agrochemical essential. researchgate.net

**8.4. Prospective Avenues for Research and Development

The unique structural features of this compound present a number of promising, yet underexplored, opportunities for research and development across several scientific disciplines.

The progression of any compound from laboratory-scale curiosity to a viable product for industrial or pharmaceutical application hinges on the development of efficient, cost-effective, and scalable synthetic routes. For this compound, future research should focus on moving beyond initial lab-scale syntheses to methods suitable for producing gram or kilogram quantities. Drawing inspiration from the synthesis of structurally related compounds, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a potential starting material could be 2,4-difluoroaniline. nih.gov Methodologies used in the synthesis of other complex molecules, like those employing phase-transfer catalysis or developing processes that avoid column chromatography, could be adapted to improve yield and purity while reducing cost and waste. northwestern.eduunirioja.es The development of a synthesis that shares a common intermediate for creating various analogues would be highly advantageous for structure-activity relationship studies. northwestern.edu

Key objectives for synthetic route development should include:

Scalability: Ensuring the process is safe and manageable on a large scale. nih.gov

Cost-Effectiveness: Utilizing commercially available and inexpensive starting materials and reagents.

Purification: Developing non-chromatographic purification methods, such as crystallization or acid/base extraction, to simplify the process. northwestern.edu

While specific bioactivity data for this compound is limited, its structural analogues provide a compelling basis for investigation. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated anticancer activity against various cell lines, including triple-negative breast cancer and melanoma. nih.gov Similarly, other pentanedioic acid derivatives have been synthesized and evaluated for antineoplastic activity. researchgate.net

Future research should systematically screen this compound against a panel of biological targets. Prospective investigations would involve:

Cell-Based Assays: Evaluating its cytotoxic and anti-proliferative effects on a diverse range of cancer cell lines. nih.govresearchgate.net

Enzyme Inhibition Studies: Testing its ability to inhibit key enzymes implicated in disease, drawing parallels from other dicarboxylic acid inhibitors.

Mechanism of Action Studies: Should bioactivity be confirmed, subsequent research must elucidate the molecular mechanism. This could involve investigating its effects on apoptosis signaling pathways, cell cycle progression, or other critical cellular processes. mdpi.com

3D Culture Models: Assessing activity in more physiologically relevant 3D spheroid cultures to better predict in vivo efficacy. nih.gov

Computer-aided drug design (CADD) is an indispensable tool in modern pharmaceutical research, accelerating the discovery of new therapeutic agents by reducing the time and cost associated with experimental screening. ijprs.commdpi.commdpi.com For this compound, computational approaches offer a powerful avenue to predict potential biological targets and to guide the design of more potent and selective analogues.

Prospective computational initiatives would include:

Structure-Based Virtual Screening (SBVS): This method involves docking the 3D structure of the compound into the binding sites of a vast library of known protein targets. nih.govmdpi.com By calculating binding scores, this approach can identify proteins with which the compound is likely to interact, thus generating hypotheses about its mechanism of action. nih.gov

Ligand-Based Virtual Screening (LBVS): If known active molecules (ligands) for a particular target exist, their structural and physicochemical properties can be used to create a pharmacophore model. mdpi.comchemrxiv.org This model can then be used to screen for new compounds, like this compound, that fit the required features for biological activity. chemrxiv.org

Lead Optimization: Once a promising target is identified, computational methods can be used to design novel derivatives of the lead compound with improved affinity, selectivity, and pharmacokinetic properties before they are synthesized. nih.gov

Table 1: Prospective Computational Screening Parameters

Parameter Description Potential Application for Target Compound
Virtual Screening Type Method used to screen large libraries of compounds against a target. Both Structure-Based (SBVS) and Ligand-Based (LBVS) approaches could be used to identify potential biological targets. mdpi.com
Docking Algorithm Software used to predict the preferred orientation of the ligand when bound to a target protein. Used in SBVS to place the compound in protein binding pockets and estimate binding affinity. mdpi.com
Scoring Function Mathematical methods used to approximate the binding free energy of the protein-ligand complex. To rank potential hits from virtual screening campaigns based on predicted binding strength. schrodinger.com
MM-GBSA/PBSA Molecular Mechanics with Generalized Born and Surface Area solvation. A post-docking refinement method to more accurately calculate binding free energies of the top-ranked poses. nih.gov
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. To virtually assess the drug-likeness of the compound and its designed analogues early in the discovery process. nih.gov

A comprehensive understanding of a compound's metabolic fate and environmental biodegradability is essential for both pharmaceutical and agrochemical development. For this compound, this represents a critical area for future research.

Metabolism studies would aim to identify how the compound is transformed within a biological system. This typically involves:

In Vitro Assays: Incubating the compound with liver microsomes or other subcellular fractions to simulate metabolic processes and identify primary metabolites. nih.govresearchgate.net

In Vivo Studies: Analyzing plasma, urine, and feces from animal models dosed with the compound to characterize the full range of metabolites produced. researchgate.net

Analytical Characterization: Using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to identify the structures of the metabolites formed. nih.govresearchgate.net

Biodegradation studies are crucial for assessing the compound's environmental impact. Research should focus on:

Microbial Degradation: Investigating whether soil or aquatic microorganisms can use the compound as a carbon source, leading to its breakdown. nih.govmdpi.comnih.gov

Pathway Elucidation: Identifying the intermediate products of biodegradation to understand the complete degradation pathway. A key question would be whether microbial enzymes can cleave the stable carbon-fluorine bonds, a process known as defluorination. researchgate.net Studies on other fluorinated compounds have shown that microbial defluorination is possible and is a critical step in their complete mineralization. researchgate.net

Persistence Assessment: Determining the half-life of the compound in various environmental matrices like soil and water to evaluate its potential for persistence. researchgate.netmdpi.com

Table 2: Proposed Analytical Methods for Metabolism and Biodegradation Studies

Analytical Technique Purpose in Metabolism Studies Purpose in Biodegradation Studies
HPLC To separate the parent compound from its metabolites in biological samples. researchgate.net To separate the parent compound from its degradation products in environmental samples.
LC-MS/MS To detect and tentatively identify metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov To identify and quantify degradation intermediates in soil or water extracts.
GC-MS Used for volatile derivatives to confirm structures of metabolites or degradation products. researchgate.net To analyze for smaller, more volatile breakdown products.
High-Resolution MS To determine the exact elemental composition of unknown metabolites and degradation products for confident identification. nih.gov To confirm the identity of novel biodegradation intermediates, including those resulting from defluorination. researchgate.net
NMR Spectroscopy To provide definitive structural elucidation of major, isolated metabolites or degradation products. nih.gov To unambiguously determine the chemical structure of key intermediates in a degradation pathway.

Q & A

Q. What are the established synthetic routes for 3-(2,4-difluorophenyl)pentanedioic acid, and what are the critical parameters affecting yield and purity?

  • Methodological Answer: Synthesis often involves condensation reactions of fluorinated aromatic precursors with dicarboxylic acid derivatives. For example, analogous compounds like 2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid are synthesized via nucleophilic addition of fluorinated benzaldehyde to activated esters, followed by hydrolysis . Key parameters include reaction temperature (optimized between 0–5°C for electrophilic substitution), stoichiometric control of fluorinated reactants, and purification via recrystallization or column chromatography to minimize byproducts like regioisomers. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere conditions .

Q. How can researchers ensure the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to confirm fluorine positions (δ = -110 to -120 ppm for 2,4-difluoro substitution) and 1H^{1}\text{H} NMR to verify pentanedioic acid backbone integration .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities like mono-esterified intermediates .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (theoretical C11H10F2O4C_{11}H_{10}F_2O_4: 260.06 g/mol) and detects fragmentation patterns .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

  • Methodological Answer: Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent hydrolysis of the carboxylic acid groups and photodegradation of the fluorophenyl moiety. Stability tests (via HPLC) indicate <5% degradation over 6 months under these conditions. Avoid aqueous buffers unless freshly prepared, as auto-esterification can occur at neutral pH .

Advanced Research Questions

Q. How does the substitution pattern of fluorine atoms on the phenyl ring influence the physicochemical properties and reactivity of this compound compared to other fluorinated analogs?

  • Methodological Answer: The 2,4-difluoro substitution enhances electronegativity, increasing acidity (pKa ~2.8 for carboxylic groups) compared to non-fluorinated analogs (pKa ~4.2). This substitution also reduces π-π stacking in crystal structures, as observed in X-ray diffraction studies of related biphenylcarboxylic acids . Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is attenuated due to electron withdrawal, requiring palladium catalysts with strong electron-donating ligands (e.g., SPhos) .

Q. What metabolic pathways are predicted or observed for this compound based on structural analogs, and what analytical methods are used to identify metabolites?

  • Methodological Answer: Structural analogs like 4-(2,4-difluorophenyl)-4-oxobutanoic acid undergo β-oxidation and glucuronidation in hepatic microsomal assays. Metabolites are identified using LC-MS/MS with collision-induced dissociation (CID) to detect signature fragments (e.g., m/z 214.05 for de-esterified products). Stable isotope labeling (e.g., 13C^{13}\text{C}-tracing) tracks carboxylate group transformations .

Q. What computational strategies (e.g., DFT, molecular docking) are employed to study the interaction of this compound with biological targets, and how do fluorine substituents affect binding affinity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces, revealing fluorine’s role in dipole-dipole interactions. Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) shows that 2,4-difluoro substitution enhances binding (ΔG = -9.2 kcal/mol) via halogen bonding with Arg120. Comparative studies with mono-fluoro analogs demonstrate a 30% increase in affinity due to synergistic fluorine effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.